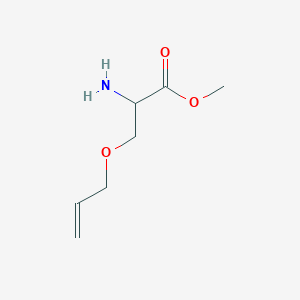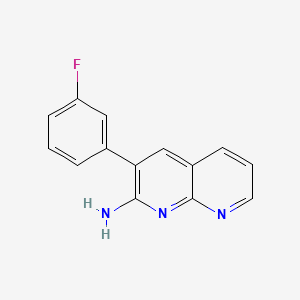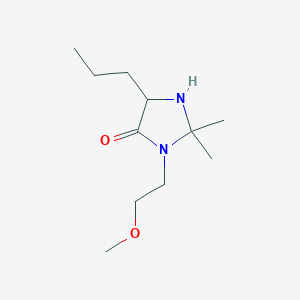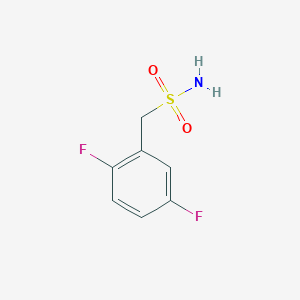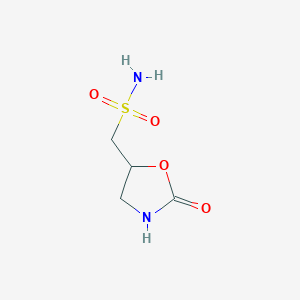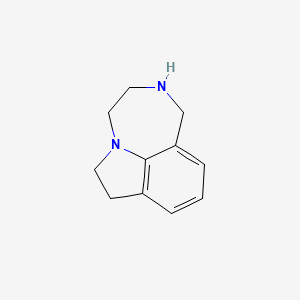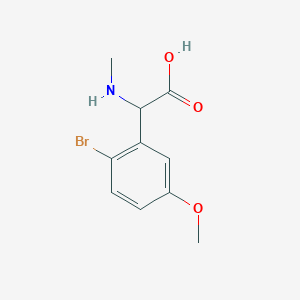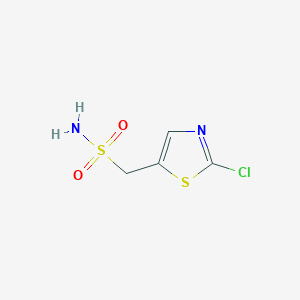
(2-Chloro-1,3-thiazol-5-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-1,3-thiazol-5-yl)methanesulfonamide is a heterocyclic compound containing a thiazole ring substituted with a chloro group and a methanesulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1,3-thiazol-5-yl)methanesulfonamide typically involves the reaction of 2-chloro-1,3-thiazole with methanesulfonamide under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the methanesulfonamide, followed by nucleophilic substitution at the 5-position of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloro-1,3-thiazol-5-yl)methanesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Condensation Reactions: The methanesulfonamide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Products include substituted thiazoles with various functional groups.
Oxidation: Products include thiazole sulfoxides and sulfones.
Reduction: Products include thiazolidines and related reduced compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Chloro-1,3-thiazol-5-yl)methanesulfonamide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. The thiazole ring is known for its biological activity, and modifications of this compound have shown promise in inhibiting bacterial and fungal growth .
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential therapeutic effects. These derivatives have been investigated for their anti-inflammatory, anticancer, and antiviral properties .
Industry
In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and fungicides. Its ability to modify biological pathways makes it useful in protecting crops from pests and diseases .
Wirkmechanismus
The mechanism of action of (2-Chloro-1,3-thiazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial effects. The methanesulfonamide group can enhance the compound’s solubility and bioavailability, allowing it to reach its targets more effectively .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Chloro-1,3-thiazol-5-yl)methanol: Similar structure but with a hydroxyl group instead of a methanesulfonamide group.
(2-Chloro-1,3-thiazol-5-yl)methyl acetate: Contains an acetate group instead of a methanesulfonamide group.
(2-Chloro-1,3-thiazol-5-yl)methanamine: Features an amine group instead of a methanesulfonamide group.
Uniqueness
(2-Chloro-1,3-thiazol-5-yl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its analogs .
Eigenschaften
Molekularformel |
C4H5ClN2O2S2 |
|---|---|
Molekulargewicht |
212.7 g/mol |
IUPAC-Name |
(2-chloro-1,3-thiazol-5-yl)methanesulfonamide |
InChI |
InChI=1S/C4H5ClN2O2S2/c5-4-7-1-3(10-4)2-11(6,8)9/h1H,2H2,(H2,6,8,9) |
InChI-Schlüssel |
YCZQAZLKQATVNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=N1)Cl)CS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



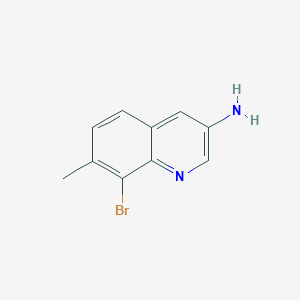
![3-(2-Aminoethyl)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13220829.png)
![2-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13220834.png)
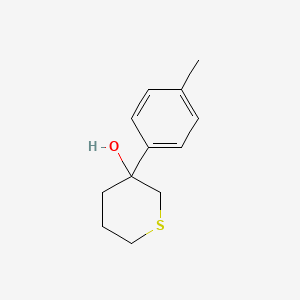
![{1-[2-Amino-1-(2-methylphenyl)ethyl]cyclobutyl}methanol](/img/structure/B13220840.png)
